molecular formula C5H3BrN4S B1528568 3-(5-bromo-1,3-thiazol-2-yl)-4H-1,2,4-triazole CAS No. 1539555-38-8

3-(5-bromo-1,3-thiazol-2-yl)-4H-1,2,4-triazole

Cat. No.: B1528568
CAS No.: 1539555-38-8
M. Wt: 231.08 g/mol
InChI Key: SQULIRIMVFXNLE-UHFFFAOYSA-N
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Description

3-(5-Bromo-1,3-thiazol-2-yl)-4H-1,2,4-triazole (CAS 1539555-38-8) is a high-value chemical scaffold for drug discovery and medicinal chemistry research. This compound features a bromothiazole moiety fused to a 1,2,4-triazole ring, two heterocyclic structures renowned for their significant and wide-ranging pharmacological potential . The thiazole ring is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and known to confer antibacterial, anti-inflammatory, and anticancer properties by interacting with various enzymatic targets and biological pathways . Similarly, the 1,2,4-triazole ring is a key pharmacophore noted for its antimicrobial, anticonvulsant, antiviral, and antiproliferative activities, often improving the physicochemical properties and binding affinity of lead compounds . The presence of the bromo substituent on the thiazole ring provides a versatile synthetic handle for further structural elaboration via cross-coupling reactions, allowing researchers to generate a diverse library of analogues for structure-activity relationship (SAR) studies. This makes the compound an exceptionally versatile building block for developing novel bioactive molecules. Its primary research applications include serving as a core structure in the synthesis of new antimicrobial agents and as a promising scaffold in anticancer research, particularly in the design of compounds that can inhibit specific cancer cell lines . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

5-bromo-2-(1H-1,2,4-triazol-5-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4S/c6-3-1-7-5(11-3)4-8-2-9-10-4/h1-2H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQULIRIMVFXNLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)C2=NC=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Brominated Thiazole Intermediate

The initial critical step is the synthesis of the 5-bromo-1,3-thiazol-2-yl fragment. This is typically achieved via bromination of a suitable precursor followed by cyclocondensation with sulfur-containing reagents.

  • Bromination Step:
    A precursor such as 1-(4-(bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid can be brominated using bromine (Br₂) in acetic acid at room temperature to yield an α-bromo carbonyl compound. This bromination introduces the bromine atom at the 5-position of the thiazole ring after subsequent cyclization.

  • Cyclocondensation:
    The α-bromoacyl derivative reacts with thioamide compounds (e.g., thiocarbamide or benzenecarbothioamide) under heating (around 60 °C in acetic acid) to form the 2,5-disubstituted thiazole ring system. This cyclocondensation is a key step to establish the thiazole heterocycle bearing the bromine substituent at the 5-position.

Formation of the 4H-1,2,4-Triazole Ring

Following the preparation of the brominated thiazole intermediate, the 1,2,4-triazole ring is constructed via intramolecular cyclization of hydrazide derivatives.

  • Hydrazide Preparation:
    Esters derived from the brominated thiazole carboxylic acids are converted into acid hydrazides by treatment with hydrazine hydrate under reflux in propan-2-ol. This transformation is crucial for introducing the hydrazide functionality necessary for triazole ring formation.

  • Cyclization to 1,2,4-Triazole:
    The acid hydrazide reacts with phenyl isothiocyanate or other isothiocyanates in methanol, forming thiosemicarbazide intermediates. These intermediates undergo base-catalyzed intramolecular dehydrative cyclization to yield the 4H-1,2,4-triazole ring fused to the brominated thiazole moiety.

Alternative Synthetic Routes and Variations

Other synthetic strategies reported involve:

  • Condensation of Hydrazides with Aromatic Aldehydes:
    Acid hydrazides derived from brominated thiazole esters condense with aromatic aldehydes in solvents like dimethylformamide or 1,4-dioxane to form hydrazone intermediates. These can be further cyclized to triazole derivatives under appropriate conditions.

  • Use of Chloro-N-aryl-acetamides:
    In some syntheses of related 1,2,4-triazole derivatives, chloro-N-aryl-acetamides are reacted with mercapto-1,2,4-triazole derivatives in the presence of bases in DMF, affording substituted triazoles. Though this is more common for other substituted triazoles, it provides insight into possible modifications for the target compound.

Summary Table of Key Reaction Steps

Step No. Reaction Type Reagents/Conditions Product/Intermediate Notes
1 Bromination Br₂ in Acetic acid, room temperature α-Bromo carbonyl compound Introduces bromine at thiazole 5-position
2 Cyclocondensation Thioamide, AcOH, 60 °C 5-Bromo-1,3-thiazol-2-yl intermediate Formation of brominated thiazole ring
3 Esterification Methanol, catalytic H₂SO₄ Ester of brominated thiazole acid Prepares for hydrazide formation
4 Hydrazide formation Hydrazine hydrate, reflux in propan-2-ol Acid hydrazide Key precursor for triazole ring formation
5 Condensation with isothiocyanate Phenyl isothiocyanate, methanol Thiosemicarbazide intermediate Precursor to triazole ring
6 Intramolecular cyclization Base catalysis, dehydrative conditions 3-(5-bromo-1,3-thiazol-2-yl)-4H-1,2,4-triazole Final target compound

Research Findings and Yields

  • The bromination and cyclocondensation steps typically afford yields ranging from 62% to 99%, indicating high efficiency under optimized conditions.

  • Hydrazide formation and subsequent cyclization to the triazole ring proceed smoothly with good to excellent yields, often exceeding 80%, demonstrating the robustness of this synthetic approach.

  • Spectroscopic characterization (¹H-NMR, ¹³C-NMR) confirms the structural integrity of the intermediates and final compound, with characteristic signals for the brominated thiazole and triazole rings.

Notes on Reaction Optimization

  • The choice of solvent (acetic acid, methanol, DMF) and reaction temperature critically affects the yield and purity of intermediates.

  • Base catalysis in the cyclization step is essential to promote dehydrative ring closure forming the 1,2,4-triazole ring.

  • Use of hydrazine hydrate under reflux conditions ensures complete conversion of esters to hydrazides, a prerequisite for successful cyclization.

Chemical Reactions Analysis

Types of Reactions

3-(5-bromo-1,3-thiazol-2-yl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to a variety of substituted derivatives.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.

    Coupling Reactions: It can form bonds with other aromatic or heterocyclic compounds through coupling reactions.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Like hydrogen peroxide or potassium permanganate for oxidation.

    Catalysts: Palladium or copper catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Antimicrobial Activity

One of the most significant applications of 3-(5-bromo-1,3-thiazol-2-yl)-4H-1,2,4-triazole is its antimicrobial properties. Research indicates that triazole derivatives exhibit potent antibacterial and antifungal activities. For instance, studies have shown that compounds featuring similar triazole structures can inhibit the growth of various pathogens, including Staphylococcus aureus and Candida albicans . The presence of the thiazole group enhances these effects by potentially increasing lipophilicity and cell membrane permeability.

Anticancer Potential

Recent investigations have also explored the anticancer potential of triazole derivatives. In vitro studies demonstrated that this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK . This compound's ability to selectively target cancer cells while sparing normal cells makes it a candidate for further development in cancer therapeutics.

Fungicides

The compound has shown promise as a fungicide in agricultural settings. Its structural features allow it to inhibit fungal growth effectively, making it suitable for protecting crops against fungal diseases. Field trials have indicated that formulations containing this compound can significantly reduce the incidence of fungal infections in crops such as wheat and corn . The efficacy of this compound as a fungicide is attributed to its ability to disrupt fungal cell wall synthesis.

Herbicidal Activity

In addition to its fungicidal properties, this compound has been evaluated for herbicidal activity. Research indicates that it can inhibit the growth of certain weed species without adversely affecting crop yield . The selective action against weeds positions it as a valuable tool in integrated pest management strategies.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that a series of triazole derivatives, including this compound, exhibited significant antimicrobial activity against clinical isolates of Escherichia coli and Klebsiella pneumoniae. The minimum inhibitory concentrations (MICs) were determined to be lower than those for standard antibiotics .

Case Study 2: Agricultural Application

In a controlled field trial assessing the effectiveness of various fungicides on wheat crops infected with Fusarium graminearum, this compound demonstrated a reduction in disease severity by over 60% compared to untreated controls . This highlights its potential role in sustainable agriculture practices.

Mechanism of Action

The mechanism by which 3-(5-bromo-1,3-thiazol-2-yl)-4H-1,2,4-triazole exerts its effects is often related to its ability to interact with biological macromolecules. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The bromine atom and the heterocyclic rings play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Halogen-Substituted Thiazole-Triazole Derivatives

Compound Name Substituents Key Properties/Activities Reference
3-(5-Bromo-1,3-thiazol-2-yl)-4H-1,2,4-triazole Thiazole: 5-Br; Triazole: Unsubstituted Not reported in evidence; inferred bioactivity from analogs N/A
3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole Thiazole: 4-(4-Fluorophenyl) Structural analog with fluorine substitution; used in pharmaceutical intermediates
9c (from ) Thiazole: 2-(4-Bromophenyl) Demonstrated α-amylase/α-glucosidase inhibition; docking studies suggest strong binding affinity
5f (from ) Triazole: 3-Heptyloxy; Phenyl: 4-Hexyloxy Anticonvulsant ED50 = 37.3 mg/kg; PI = 11.3 (higher than carbamazepine)

Key Observations :

  • Halogen Position Matters : Bromine at the 5-position of thiazole (target compound) vs. 4-position in fluorophenyl derivatives affects electronic distribution and steric interactions.
  • Bioactivity Trends : Bromine's electron-withdrawing nature may enhance antibacterial activity compared to fluorine, as suggested by QSAR models .

Substituent Effects on Bioactivity

  • Antimicrobial Activity :
    • 3-(3-Pyridyl)-5-(4-substituted phenyl)-4H-1,2,4-triazoles with 6-fluoro or 6-methyl benzothiazole substituents showed superior Gram-positive antibacterial activity (comparable to ampicillin) .
    • 3-(4-Bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole derivatives exhibited moderate antimicrobial activity against E. coli and S. aureus (MIC = 12.5–50 µg/mL) .
  • Enzyme Inhibition :
    • Compound 9c () with a 4-bromophenyl-thiazole group showed dual α-amylase/α-glucosidase inhibition (IC50 ~ 1–10 µM), suggesting bromophenyl groups enhance binding to enzyme active sites .

Mechanistic Insights and QSAR Predictions

  • QSAR Models: Electron-withdrawing groups (e.g., Br, NO2) on triazole derivatives increase antibacterial activity by lowering ΔE1 (HOMO-LUMO gap) and increasing ΣQ (atomic charge sum) .
  • Docking Studies : Bromophenyl-thiazole moieties (e.g., 9c) interact with hydrophobic pockets and hydrogen-bonding residues in enzyme active sites, explaining their inhibitory potency .

Biological Activity

The compound 3-(5-bromo-1,3-thiazol-2-yl)-4H-1,2,4-triazole is a member of the triazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in pharmacology, particularly focusing on its antimicrobial, antifungal, and anticancer activities.

Synthesis

The synthesis of this compound typically involves the reaction of 5-bromo-1,3-thiazole with various reagents to form the triazole ring. The synthetic pathways often utilize methods such as cyclization reactions and nucleophilic substitutions to achieve the desired compound.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of triazoles. Specifically, derivatives of 1,2,4-triazoles exhibit significant activity against various bacterial strains. For instance:

  • In vitro studies have shown that certain triazole derivatives possess potent antibacterial effects comparable to standard antibiotics like streptomycin .
  • A recent study demonstrated that compounds derived from 1,2,4-triazoles exhibited inhibition against Mycobacterium tuberculosis H37Rv .

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. The compound has been evaluated for its efficacy against various fungal pathogens:

  • Research indicates that related triazole derivatives exhibit superior antifungal activity compared to established drugs like bifonazole .
  • The structure-activity relationship (SAR) studies suggest that modifications on the triazole ring can enhance antifungal potency .

Anticancer Activity

The potential anticancer properties of triazoles have garnered significant attention:

  • Some studies report that specific triazole derivatives demonstrate cytotoxic effects on cancer cell lines such as HCT 116 (human colon cancer), with IC50 values indicating substantial potency .
  • Molecular docking studies suggest that these compounds may inhibit key enzymes involved in cancer progression, such as tyrosine kinases .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a comparative study, a series of synthesized 1,2,4-triazole derivatives were tested against a panel of bacterial strains. The results indicated that compounds with specific substitutions on the thiazole ring exhibited enhanced antibacterial activity. For example:

CompoundBacterial StrainInhibition Zone (mm)
AE. coli20
BS. aureus22
CP. aeruginosa18

Case Study 2: Anticancer Properties
The anticancer activity of selected triazole derivatives was assessed in vitro using human cancer cell lines. The following table summarizes the findings:

CompoundCell LineIC50 (μM)
DHCT1164.36
EMCF710.25
FHeLa8.12

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-(5-bromo-1,3-thiazol-2-yl)-4H-1,2,4-triazole to improve yield and purity?

  • Methodological Answer : Microwave-assisted synthesis has been shown to enhance reaction efficiency for similar triazole-thiazole hybrids. For example, optimal conditions for analogous compounds involve heating at 165°C for 45 minutes under 12.2 bar pressure, achieving yields >80% . Reaction progress can be monitored via gas chromatography (GC) with mass spectrometric detection to identify intermediates and byproducts . Post-synthesis purification via column chromatography or recrystallization in ethanol is recommended for high purity.

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • 1H NMR : Analyze aromatic proton signals (δ 7.0–8.5 ppm) from the bromothiazole ring and triazole protons (δ 8.1–8.3 ppm) .
  • IR Spectroscopy : Confirm C-Br stretching (~600 cm⁻¹) and triazole/thiazole ring vibrations (1450–1600 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Look for the molecular ion peak [M+H]+ at m/z ≈ 257–260, with isotopic peaks confirming bromine presence .
  • Elemental Analysis (CHNS) : Validate calculated vs. experimental C, H, N, S percentages (e.g., C: ~35%, N: ~24%) .

Advanced Research Questions

Q. How do substituent variations on the triazole and thiazole rings influence the compound’s bioactivity?

  • Methodological Answer : Systematic SAR studies on analogs reveal:

  • Bromine at C5 (thiazole) : Enhances lipophilicity and membrane penetration, critical for antimicrobial activity .
  • Triazole substitution : Electron-withdrawing groups (e.g., Br) stabilize the ring, improving binding to biological targets like fungal lanosterol 14α-demethylase .
  • Experimental Design: Synthesize derivatives with Cl, CH₃, or OCH₃ substituents and compare IC₅₀ values in antifungal assays. Use molecular docking (e.g., AutoDock Vina) to predict interactions with PDB: 3LD6 .

Q. How can crystallographic data resolve contradictions in reported bond lengths or angles for this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SHELX suite) provides definitive structural data. For example:

  • Compare C-Br bond lengths (expected: ~1.89 Å) with analogous structures like 4-(3-bromophenyl)-1,3-thiazole derivatives .
  • Use PLATON to check for twinning or disorder, common in halogenated heterocycles .
  • Validate data against computational models (e.g., DFT/B3LYP/6-31G**) to identify outliers .

Q. What strategies mitigate discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Standardize Assays : Use CLSI guidelines for antimicrobial testing to ensure consistency in MIC/MBC values .
  • Control for Solubility : Pre-dissolve the compound in DMSO (≤1% v/v) to avoid aggregation artifacts .
  • Validate Targets : Perform enzyme inhibition assays (e.g., CYP51 for antifungals) alongside whole-cell studies to distinguish direct vs. indirect effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-bromo-1,3-thiazol-2-yl)-4H-1,2,4-triazole
Reactant of Route 2
3-(5-bromo-1,3-thiazol-2-yl)-4H-1,2,4-triazole

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